Dialkyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylates belong to the 1,4-dihydropyridine (DHP) class of compounds. These compounds are structurally similar to nifedipine, a well-known calcium channel blocker. [ [], [] ] While many DHPs are investigated for their potential therapeutic applications, research on dialkyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylates primarily focuses on understanding their fundamental chemical properties and potential applications in synthetic chemistry.
Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are structurally similar to nifedipine, a known calcium channel blocker, and are of interest in medicinal chemistry for their potential therapeutic applications. The specific compound in question has garnered attention for its unique structural features and potential uses in synthetic chemistry and pharmacology.
Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate falls under the category of dihydropyridine derivatives. These compounds are characterized by a pyridine ring with two carboxylate groups and are often studied for their biological activities, particularly in cardiovascular pharmacology.
The synthesis of diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically employs the Hantzsch pyridine synthesis method. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and an ammonia source like ammonium acetate. The reaction conditions generally require careful control of temperature and pH to optimize yield and purity.
The Hantzsch synthesis can be summarized in the following steps:
The molecular structure of diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Key structural features include:
The molecular formula is with a molecular weight of approximately 293.32 g/mol. The compound's InChI key is provided for database searches: InChIKey=XYZ12345
(placeholder for actual key) .
Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions typical of dihydropyridine compounds:
These reactions are often facilitated by specific catalysts or reagents to enhance yield and selectivity. For instance:
The mechanism of action for diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is primarily linked to its interaction with calcium channels in cardiac tissues. Similar compounds have been shown to inhibit calcium influx through voltage-gated calcium channels, leading to vasodilation and decreased myocardial oxygen demand.
Research indicates that dihydropyridine derivatives exhibit their pharmacological effects through binding to specific receptor sites on calcium channels, modulating their activity.
Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically appears as a solid at room temperature with a melting point that can vary based on purity.
The compound is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water due to its hydrophobic regions. Its stability under various pH conditions makes it suitable for diverse applications.
Spectroscopic analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insight into functional groups and molecular dynamics .
Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has potential applications in:
This compound exemplifies the ongoing research interest in dihydropyridine derivatives due to their diverse biological activities and potential therapeutic benefits.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: